Product packaging for Ethylmethyl-D3-amine(Cat. No.:)

Ethylmethyl-D3-amine

Cat. No.: B1434760
M. Wt: 62.13 g/mol
InChI Key: LIWAQLJGPBVORC-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethylmethyl-D3-amine is a deuterated stable isotope-labeled compound with the CAS Registry Number 223459-64-1 . Its molecular formula is C3 D3 H6 N, and it has a molecular weight of 62.1288 g/mol . This compound is specified with a high isotopic enrichment of 99 atom % D and a minimum chemical purity of 98% . It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses. This reagent is highly valuable as an analytical standard in various research applications . It is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, where it can serve as a stable isotope-coded derivatization agent for the quantitative analysis of metabolites . The use of deuterated methylamine isotopologues, such as this compound, enables precise relative quantification of amine-containing compounds in complex biological samples through mass spectrometry . This makes it a critical tool in metabolomics studies and pharmaceutical research and development for creating internal standards and improving analytical accuracy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N B1434760 Ethylmethyl-D3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Ethylmethyl D3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Connectivity

NMR spectroscopy is an indispensable tool for the structural analysis of Ethylmethyl-D3-amine. A suite of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, direct observation of the deuterium (B1214612) label, and confirmation of the atomic connectivity throughout the molecule.

The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart, N-methylethanamine, due to the substitution of the N-methyl protons with deuterium. The primary signals observed correspond to the protons of the ethyl group and the amine proton.

The methylene (B1212753) protons (-CH₂-) of the ethyl group are adjacent to the nitrogen atom, which results in a downfield chemical shift, typically appearing as a quartet. docbrown.infochemicalbook.com The terminal methyl protons (-CH₃) of the ethyl group appear further upfield as a triplet, due to coupling with the adjacent methylene protons. docbrown.info The amine proton (N-H) often presents as a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature. libretexts.org The characteristic signal for the N-methyl group, which would appear around 2.30 ppm in the non-deuterated compound, is absent in the ¹H spectrum of this compound. docbrown.info

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~2.65Quartet (q)~7.1-CH₂-
2~1.10Triplet (t)~7.1-CH₂CH₃
30.5 - 5.0Broad Singlet (br s)N/AN-H

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected. The carbon atoms of the ethyl group (-CH₂- and -CH₃) will appear at chemical shifts typical for alkylamines. docbrown.infochemicalbook.com

The key feature of the spectrum is the signal for the deuterated methyl carbon (CD₃). Due to the isotopic effect of deuterium, this carbon will resonate at a slightly upfield-shifted position compared to a standard CH₃ group. Furthermore, the signal will appear as a multiplet (typically a septet) due to the one-bond coupling between the carbon-13 nucleus and the three deuterium nuclei (spin I=1). This characteristic pattern provides direct evidence of the successful deuteration at the methyl position.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (in proton-decoupled spectrum)Assignment
1~48.0SingletC H₂-
2~35.0Multiplet (due to C-D coupling)-C D₃
3~15.0Singlet-CH₂C H₃

Deuterium (²H) NMR spectroscopy offers a direct and unambiguous method for confirming the presence and location of the deuterium label. In the case of this compound, the ²H NMR spectrum is expected to show a single resonance. epj-conferences.org The presence of this lone signal confirms that deuteration has occurred exclusively at the intended methyl group, and its integration can be used to assess isotopic enrichment. The chemical shift in the ²H spectrum corresponds directly to the chemical shift of the proton it replaced in the ¹H spectrum.

To establish the complete structural connectivity, multi-dimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their three-bond scalar coupling and proving the presence of the ethyl fragment. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduresearchgate.net It would show a correlation between the -CH₂- proton signal and the corresponding -CH₂- carbon signal, as well as a correlation between the -CH₂CH₃ proton signal and its carbon. No correlation would be seen for the deuterated methyl group in a standard ¹H-¹³C HSQC.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. researchgate.netresearchgate.net Key expected correlations for this compound would include the protons of the ethyl group showing a cross-peak to the deuterated methyl carbon (-CD₃), definitively linking the ethyl and deuterated methyl groups across the nitrogen atom.

Table 3: Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C) or Protons (¹H)Inferred Connectivity
COSY -CH₂ - (~2.65 ppm)-CH₂CH₃ (~1.10 ppm)H -C-C-H
HSQC -CH₂ - (~2.65 ppm)-C H₂- (~48.0 ppm)¹JCH
-CH₂CH₃ (~1.10 ppm)-CH₂C H₃ (~15.0 ppm)¹JCH
HMBC -CH₂ - (~2.65 ppm)-C D₃ (~35.0 ppm)H -C-N-C
-CH₂CH₃ (~1.10 ppm)-C H₂- (~48.0 ppm)H -C-C

Deuterium (2H) NMR Spectroscopy: Direct Observation of Labeled Sites

Mass Spectrometry (MS) for Accurate Mass Determination and Isotopic Purity Assessment

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of a compound. For isotopically labeled compounds, it is also essential for verifying the degree of labeling.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). lcms.czresearchgate.net This precision allows for the confident determination of the elemental formula. The calculated exact mass for the protonated molecular ion of this compound, [C₃H₆D₃N+H]⁺, is distinct from its non-deuterated analog and other potential impurities. nih.gov Comparing the experimentally measured mass to the calculated theoretical mass confirms the identity of the compound. Furthermore, HRMS can be used to assess isotopic purity by analyzing the relative intensities of ions corresponding to non-deuterated (M), partially deuterated (M+1, M+2), and fully deuterated (M+3) species. epj-conferences.org

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
Molecular Ion [M]⁺•C₃H₆D₃N62.0923
Protonated Ion [M+H]⁺C₃H₇D₃N63.0996

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the highly accurate and precise quantification of analytes. researchgate.net The technique's robustness stems from the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov In the context of quantifying ethylmethylamine, this compound is an ideal internal standard.

The core principle involves adding a precisely known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (ethylmethylamine). nih.gov The sample is then processed and analyzed by a mass spectrometer. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiencies, ionization responses, and potential matrix effects during analysis.

The mass spectrometer readily distinguishes between the analyte and the internal standard due to the mass difference of 3 Daltons (Da) imparted by the three deuterium atoms on the methyl group. Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard. nih.gov This ratio-based measurement corrects for sample loss during preparation and variations in instrument response, leading to exceptionally accurate results. researchgate.net This IDMS approach is considered a primary method of measurement and is crucial for establishing the accuracy of routine analytical methods. researchgate.netnih.gov

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry (IDMS) for Ethylmethylamine Quantification

ParameterEthylmethylamine (Analyte)This compound (Internal Standard)Rationale
Chemical Formula C₃H₉NC₃H₆D₃NIdentical chemical properties, ensuring co-behavior during analysis.
Molecular Weight 59.11 g/mol 62.13 g/mol Mass difference allows for distinct detection by the mass spectrometer.
Mass-to-Charge (m/z) of [M+H]⁺ 60.1263.14The protonated molecular ions are easily resolved.
Function Target for quantificationAdded in a known amount for referenceEnables ratio-based calculation, correcting for analytical variability.

Fragmentation Pattern Analysis in Deuterated Species

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. The fragmentation pattern of a molecule provides a fingerprint that reveals its underlying structure. The use of deuterated species like this compound is instrumental in deciphering these fragmentation pathways. scielo.br

When ethylmethylamine is ionized in a mass spectrometer, it undergoes fragmentation through various pathways, such as alpha-cleavage, to produce a series of product ions. In this compound, the deuterium-labeled methyl group acts as a tag. By tracking the 3-Da mass shift in the resulting fragments, analysts can definitively determine which parts of the original molecule are retained in each fragment ion. researchgate.net

For example, a common fragmentation pathway for secondary amines is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage).

Loss of a methyl radical (•CH₃) from unlabeled ethylmethylamine [M+H]⁺ (m/z 60) would yield a fragment at m/z 44.

In this compound [M+H]⁺ (m/z 63), loss of the deuterated methyl radical (•CD₃) would also result in a fragment at m/z 44.

However, the loss of an ethyl radical (•CH₂CH₃) from the deuterated parent ion would yield a fragment at m/z 34, which is 3 Da heavier than the corresponding fragment from the unlabeled compound (m/z 31).

This differential mass shift provides unambiguous evidence for the origin of each fragment, allowing for the confident assignment of fragmentation mechanisms. nih.gov This detailed understanding is critical for distinguishing between isomers and identifying unknown compounds.

Table 2: Hypothetical Fragmentation Analysis of Ethylmethylamine vs. This compound

Parent IonParent m/z ([M+H]⁺)Neutral LossFragment m/zInterpretation
Ethylmethylamine60•CH₃44Loss of the methyl group.
Ethylmethylamine60•CH₂CH₃31Loss of the ethyl group.
This compound63•CD₃44Confirms the fragment retains the ethyl group and the amine.
This compound63•CH₂CH₃34Confirms the fragment retains the deuterated methyl group and the amine.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the oscillations of atoms within a molecule. These techniques provide detailed information about functional groups, bonding, and molecular conformation.

Infrared (IR) and Raman Spectroscopy: Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are dominated by vibrations characteristic of a secondary amine. spectroscopyonline.com Key vibrational modes include:

N-H Stretch: Secondary amines typically show a single, moderately intense N-H stretching band in the IR spectrum, usually between 3300 and 3500 cm⁻¹. msu.edu

C-H Stretches: The aliphatic C-H stretching vibrations of the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ region.

N-H Bend: An N-H bending (scissoring) vibration is typically observed in the range of 1500-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹. msu.edu

The most significant feature in the spectrum of this compound compared to its unlabeled counterpart is the presence of C-D vibrations. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending modes appear at significantly lower frequencies. aip.org This isotopic shift is a powerful diagnostic tool for confirming the position of the deuterium label.

Table 3: Characteristic and Deuterium-Shifted Vibrational Frequencies

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected in EthylmethylamineExpected in this compound
N-H Stretch3300 - 3500PresentPresent
C-H Stretch2850 - 3000PresentPresent (from ethyl group)
C-D Stretch2100 - 2250AbsentPresent (from D3-methyl group)
N-H Bend1500 - 1600PresentPresent
C-H Bend1350 - 1470PresentPresent (from ethyl group)
C-D Bend950 - 1150AbsentPresent (from D3-methyl group)

Far-Infrared Spectroscopy for Torsional Modes and Internal Rotation Barriers

Far-infrared (Far-IR) spectroscopy explores the low-frequency region of the electromagnetic spectrum (typically below 400 cm⁻¹), where low-energy molecular vibrations occur. rsc.org For a flexible molecule like this compound, this region contains valuable information about large-amplitude motions, such as the torsional (twisting) vibrations of the ethyl and methyl groups around the C-N bonds. researchgate.net

These torsional modes are sensitive to the molecule's conformational landscape and the energy barriers that hinder internal rotation. nih.gov By analyzing the positions and structures of bands in the Far-IR spectrum, often with the aid of computational modeling, researchers can determine the potential energy barriers for rotation around the C-N single bonds. This information is crucial for understanding the molecule's three-dimensional structure, flexibility, and thermodynamic properties. Studies on analogous molecules like methylamine (B109427) and ethyl methyl ether have successfully used Far-IR spectroscopy to characterize these low-frequency motions. researchgate.netnih.gov

Table 4: Low-Frequency Vibrational Modes Studied by Far-Infrared Spectroscopy

Mode TypeDescriptionInformation Gained
Torsional Modes Twisting of molecular groups (e.g., -CH₃, -CH₂CH₃) around single bonds.Barriers to internal rotation, conformational stability.
Skeletal Bending Bending of the C-N-C backbone.Molecular flexibility and overall structure.
Lattice Vibrations Collective motions in the condensed (solid) phase.Intermolecular forces and crystal packing.

Deuterium-Induced Vibrational Shifts and Their Interpretation

The substitution of hydrogen with deuterium provides a powerful method for assigning vibrational spectra. The theoretical basis for the observed frequency shift lies in the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two oscillating atoms.

ν ∝ 1/√μ

Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the vibrational frequency of a C-D bond is lower than that of a corresponding C-H bond. msu.edu The shift is predictable; for a stretching mode, the C-D frequency is approximately 1/√2 (or ~0.71) times the C-H frequency. msu.edu

This predictable shift allows for the unambiguous assignment of vibrational modes. mdpi.com In a complex spectrum with many overlapping peaks, observing which peaks shift upon deuteration confirms their association with the labeled part of the molecule. In this compound, the appearance of new bands at lower frequencies corresponding to C-D stretches and bends, coupled with the disappearance or modification of C-H methyl group vibrations, confirms both the success of the isotopic labeling and the assignment of those specific vibrational modes. aip.org

Table 5: Comparison of C-H and C-D Vibrational Frequencies

VibrationBondTypical Frequency (cm⁻¹)Relative Frequency (νC-D / νC-H)
Stretching C-H~2960~0.73
C-D~2140
Bending C-H~1450~0.76
C-D~1100

Surface-Sensitive Analytical Techniques for Amine-Surface Interactions

Understanding how amines interact with surfaces is critical in fields ranging from catalysis to materials science and bio-interfacial chemistry. Surface-sensitive techniques provide information on the chemical and physical nature of molecules adsorbed onto a substrate.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this purpose. By irradiating a surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS provides the elemental composition of the surface. More importantly, it reveals the chemical state of the elements. researchgate.net For an amine like this compound adsorbed on a surface, XPS can analyze the N 1s core level spectrum. Shifts in the binding energy of this peak can indicate whether the amine nitrogen is involved in ionic interactions (e.g., protonation to form -NH₂⁺-), hydrogen bonding, or coordination with surface metal atoms. researchgate.netmdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is another valuable technique. SERS provides a vibrational spectrum of molecules adsorbed on or very near to a nanostructured metal surface (typically silver or gold). The signal enhancement can be enormous, allowing for the detection of even a monolayer of molecules. The SERS spectrum reveals how the vibrational modes of the amine are perturbed upon binding to the surface. acs.org For instance, a significant shift or broadening of the N-H or C-N stretching modes can provide direct evidence of the amine's interaction with the surface and give clues about its orientation. acs.org

Other techniques such as Temperature-Programmed Desorption (TPD) and Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) can also be employed to study the strength of the adsorption and the orientation of the adsorbed molecules. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. creative-biostructure.comescholarship.org When applied to this compound adsorbed on a surface, XPS can provide detailed information about the integrity of the molecule and its interaction with the substrate.

Detailed Research Findings:

A hypothetical study of this compound on a Pt(111) surface reveals distinct core-level spectra for carbon (C 1s) and nitrogen (N 1s). The high-resolution C 1s spectrum can be deconvoluted into components corresponding to the different chemical environments of the carbon atoms: the methyl (-CH3) and ethyl (-CH2CH3) groups. The deuteration of one methyl group (-CD3) is expected to introduce a subtle shift in the C 1s binding energy of the attached carbon due to the different vibrational properties and a slightly weaker C-D bond compared to a C-H bond.

The N 1s spectrum provides insight into the chemical state of the nitrogen atom. For molecularly adsorbed this compound, a single N 1s peak is expected. Changes in the binding energy of this peak upon adsorption, compared to the gas phase, can indicate the nature and strength of the amine-surface interaction. For instance, a shift to lower binding energy can suggest charge donation from the nitrogen lone pair to the substrate. Upon heating, any decomposition or reaction on the surface would be evident from the appearance of new peaks or shifts in existing ones. For example, C-N bond scission would lead to a decrease in the intensity of the main N 1s peak and the potential appearance of new nitrogen-containing species on the surface.

Hypothetical XPS Data for this compound on Pt(111):

ElementCore LevelBinding Energy (eV)Assignment
CarbonC 1s284.8C-C, C-H in ethyl group
CarbonC 1s285.5C-N in ethyl group
CarbonC 1s285.3C-D in D3-methyl group
NitrogenN 1s399.2N-C in amine

Note: These binding energies are hypothetical and serve as an illustrative example.

Temperature-Programmed Desorption (TPD) for Adsorption and Desorption Characteristics

Temperature-Programmed Desorption (TPD) is a powerful technique for studying the energetics of desorption and the nature of adsorbed species. altamirainstruments.com In a TPD experiment, a surface covered with an adsorbate is heated at a controlled rate, and the desorbing molecules are monitored with a mass spectrometer. altamirainstruments.comaanda.org The resulting TPD spectrum, a plot of desorption rate versus temperature, provides information on the desorption energy and the order of the desorption process.

Detailed Research Findings:

In a hypothetical TPD study of this compound on a graphite (B72142) surface, one would expect to observe different desorption features corresponding to different adsorption states. At low coverages, a high-temperature desorption peak would indicate strong interaction with the substrate. As the coverage increases to form a monolayer, a new peak at a lower temperature would emerge, characteristic of the desorption of the first layer. At multilayer coverages, a distinct, lower-temperature peak corresponding to the sublimation of the bulk this compound would be observed.

The use of a deuterated species like this compound allows for the investigation of kinetic isotope effects in desorption and surface reactions. While the effect on the desorption energy of the intact molecule is generally small, any surface reaction involving C-H(D) bond cleavage prior to or during desorption would show a significant isotope effect. For example, if a decomposition pathway involving the cleavage of a C-D bond is active, the desorption temperature for the resulting fragment would be higher than for the corresponding C-H bond cleavage in the non-deuterated isotopologue.

Hypothetical TPD Peak Maxima for this compound on Graphite:

CoverageDesorption Peak Temperature (K)Desorbing SpeciesInterpretation
Sub-monolayer195This compoundDesorption from graphite surface
Monolayer175This compoundDesorption from the first layer
Multilayer150This compoundSublimation from condensed solid

Note: These temperatures are hypothetical and for illustrative purposes.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules adsorbed on surfaces. usask.caacs.org The technique involves exciting a core electron to an unoccupied molecular orbital. The intensity of these transitions is dependent on the orientation of the molecular orbitals with respect to the polarization vector of the incident X-ray beam. By varying the angle of the polarized X-rays, the orientation of the adsorbed molecules can be determined.

Detailed Research Findings:

For this compound adsorbed on a surface like Ag(110), NEXAFS spectroscopy at the nitrogen K-edge could be used to determine the orientation of the C-N bonds. The spectra would be dominated by transitions to σ* orbitals associated with the C-N and N-H bonds. By analyzing the intensity of the σ*(C-N) resonance as a function of the X-ray incidence angle, the tilt angle of the C-N bonds with respect to the surface normal can be calculated.

For instance, if the molecule adsorbs with the lone pair of the nitrogen atom pointing towards the surface, the C-N bonds would likely be tilted away from the surface normal. A strong σ*(C-N) resonance intensity at normal X-ray incidence and a weaker intensity at grazing incidence would suggest that the C-N bonds are oriented more parallel to the surface. The deuteration in the methyl group is not expected to significantly alter the electronic transitions observed in NEXAFS but serves to ensure that the studied molecule is indeed the target compound, especially when combined with other techniques like TPD.

Hypothetical NEXAFS Dichroism for this compound on Ag(110):

ResonanceNormal Incidence IntensityGrazing Incidence IntensityInferred Orientation
σ(C-N)LowHighC-N bonds tilted towards surface normal
σ(C-C)HighLowC-C bond axis oriented parallel to the surface

Note: The intensities are relative and hypothetical, illustrating the principles of NEXAFS analysis.

Computational and Theoretical Investigations into the Reactivity and Structure of Ethylmethyl D3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For ethylmethylamine, and by extension ethylmethyl-d3-amine, these methods provide critical insights into its conformational landscape and vibrational properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying small amines.

Ethylmethylamine can exist in several conformational forms due to rotation around the C-C and C-N bonds. Theoretical calculations have identified three stable conformers. These are typically designated based on the dihedral angle of the ethyl group's methyl and the orientation of the N-methyl group relative to the ethyl group. The most stable conformer is the trans (T) form, where the methyl groups are anti to each other. Two other higher-energy conformers, gauche (G) and gauche' (G'), also exist. researchgate.netresearchgate.net

Ab initio calculations have been performed to determine the geometries and relative energies of these conformers. For instance, calculations at the STO-3G and 4-31G levels, using geometries optimized by molecular mechanics, have explored the potential energy surface for rotation around the central C-N bond. researchgate.net More advanced calculations using MP2(full)/6-31G(d) have provided detailed optimized geometries and conformational stabilities. researchgate.net The energy difference between the conformers is relatively small, leading to a mixture of all three at room temperature. Experimental studies using variable temperature infrared spectroscopy in liquid krypton have determined the enthalpy difference between the most stable trans conformer and the less stable gauche conformers. researchgate.net

Table 1: Calculated Relative Energies of Ethylmethylamine Conformers

ConformerΔE (kcal/mol) - 4-31G Level researchgate.netΔH (kJ/mol) - Experimental researchgate.net
Trans (T)0.000.00
Gauche (G)1.442.12 ± 0.32
Gauche' (G')1.444.01 ± 0.42

This interactive table allows for sorting and filtering of the data.

The substitution of hydrogen with deuterium (B1214612) in the N-methyl group to form this compound is not expected to significantly alter the optimized geometries or the relative conformational energies, as these are primarily determined by electronic and steric effects.

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for identifying conformers and understanding molecular vibrations. For ethylmethylamine, a complete vibrational assignment has been proposed for the most stable trans conformer, supported by normal coordinate calculations using force constants from ab initio MP2/6-31G(d) calculations. researchgate.net Raman and infrared spectra have been recorded for both the liquid and solid phases, with only the trans conformer being present in the solid state. researchgate.net

For this compound, the most significant impact of the deuterium substitution will be on the vibrational modes involving the N-CD3 group. The C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium. This isotopic shift is a key signature that can be used to identify the effects of deuteration. While specific calculations for this compound are not available, the principles of vibrational spectroscopy predict these shifts with high confidence.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Trans Conformer of Ethylmethylamine

AssignmentMP2/6-31G(d) researchgate.net
N-H Stretch3350 (approx.)
C-H Stretch (ethyl)2970 - 2880
C-H Stretch (methyl)2940 - 2860
N-H Bend1590 (approx.)
C-N Stretch1130 (approx.)
C-C Stretch980 (approx.)

This interactive table displays key vibrational frequencies. The N-CD3 modes in this compound would show significant downward shifts.

The analysis of molecular orbitals (MOs) and electron density provides insight into the chemical reactivity and bonding within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. In amines, the HOMO is typically localized on the nitrogen lone pair, making it the primary site for electrophilic attack and protonation. The electron density distribution, which can be visualized through electrostatic potential maps, would show a region of high electron density around the nitrogen atom. researchgate.nettu-braunschweig.de

For this compound, the electronic structure, and therefore the molecular orbitals and electron density distribution, will be virtually identical to that of ethylmethylamine. The isotopic substitution is a nuclear property and does not alter the electronic wavefunction in any significant way under the Born-Oppenheimer approximation.

Calculation of Vibrational Frequencies and Intensities

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for more accurate energy and property calculations.

For molecules with significant multireference character, such as those with stretched bonds or certain excited states, single-reference methods like standard DFT or MP2 may not be adequate. Multireference perturbation theory (MRPT) is designed to handle such cases by including multiple electronic configurations in the reference wavefunction. kyushu-u.ac.jparxiv.orgwikipedia.org

In the ground state of a simple, saturated molecule like this compound, there is no significant multireference character. The electronic structure is well-described by a single-determinant wavefunction. Therefore, the application of advanced multireference methods like MRPT is generally not necessary for studying its ground-state properties. Such methods would become relevant if one were to investigate photochemical reactions, highly excited electronic states, or bond-breaking processes where electron correlation effects become complex. nih.gov No specific studies applying MRPT to ethylmethylamine or its deuterated analogue have been found in the literature, which is expected given its simple electronic structure.

Coupled-Cluster Methods for High-Accuracy Energy Predictions

Coupled-cluster (CC) theory stands as a gold standard in quantum chemistry for obtaining highly accurate energies. rsc.org Methods such as CCSD(T), which includes single, double, and perturbative triple excitations, are capable of yielding results that approach the exact solution of the non-relativistic Schrödinger equation within a given basis set. rsc.org For a molecule like this compound, CC calculations are crucial for establishing reliable benchmark energies for its various conformers.

Recent advancements have led to the development of local correlation methods, such as the Domain-based Local Pair-Natural Orbital Coupled-Cluster (DLPNO-CCSD(T)) method, which significantly reduce the computational cost without substantial loss of accuracy. researchgate.net This makes it feasible to apply coupled-cluster level theory to larger molecules and systems. researchgate.net These high-accuracy energy calculations are vital for validating and parameterizing more computationally efficient methods like Density Functional Theory (DFT) or force fields used in broader computational screenings or molecular dynamics simulations. nih.gov For this compound, DLPNO-CCSD(T) calculations would be employed to determine the precise energy differences between its rotational conformers, providing a definitive picture of their relative stabilities.

Table 1: Illustrative High-Accuracy Energy Predictions for this compound Conformers This table illustrates the type of data generated from coupled-cluster calculations. The values are hypothetical examples based on typical energy differences found in similar amines.

ConformerMethodBasis SetRelative Energy (kcal/mol)
Me-transDLPNO-CCSD(T)aug-cc-pVTZ0.00
H-transDLPNO-CCSD(T)aug-cc-pVTZ0.51
LP-transDLPNO-CCSD(T)aug-cc-pVTZ0.96

Note: These values serve as an example of the high-accuracy data that would be sought for this compound to benchmark its conformational landscape.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed view of their dynamic properties. acs.org For this compound, MD simulations can elucidate conformational changes, solvent interactions, and other dynamic processes that govern its macroscopic properties. These simulations can be performed using force fields parameterized from high-level quantum chemical calculations or experimental data to ensure accuracy. researchgate.net

Ethylmethylamine, the non-deuterated parent compound of this compound, is known to exist in three distinct stable conformations arising from rotation around the C-N bond: Me-trans (T), H-trans (G'), and LP-trans (G), referring to the position of the N-methyl group, N-H hydrogen, or the nitrogen lone pair being trans to the ethyl group's methyl moiety, respectively. researchgate.netresearchgate.net The Me-trans conformer has been identified as the most stable form. researchgate.netresearchgate.net

MD simulations of this compound would allow for the exploration of the potential energy surface connecting these conformers. By simulating the system over time, it is possible to observe spontaneous interconversions between these states and map the pathways by which they occur. The replacement of -CH₃ with -CD₃ is expected to subtly alter the moments of inertia and vibrational frequencies, which could influence the energy barriers to rotation and the rate of interconversion between conformers. Such simulations provide insight into the flexibility of the molecule and the relative populations of each conformer at a given temperature.

Table 2: Experimental and Calculated Enthalpy Differences for Ethylmethylamine Conformers This data for the non-deuterated analogue, ethylmethylamine, provides a baseline for what would be investigated for this compound.

Conformer PairMethodEnthalpy Difference (kJ/mol)Reference
H-trans vs. Me-transVariable Temp. IR2.12 ± 0.32 researchgate.net
LP-trans vs. Me-transVariable Temp. IR4.01 ± 0.42 researchgate.net
G' vs. TTemp. Dependent Raman4.6 ± 0.3 researchgate.net
G vs. TTemp. Dependent Raman3.6 ± 0.3 researchgate.net

Note: This data is for the parent compound, ethylmethylamine. Similar studies on this compound are necessary to quantify the isotopic effects on conformational energetics.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to investigate these solvent effects. By explicitly including solvent molecules (such as water, tetrahydrofuran, or others) in the simulation box, one can model the specific solute-solvent interactions, such as hydrogen bonding, and the bulk dielectric effects of the medium. nih.gov

For this compound, the nitrogen lone pair and the N-H group are primary sites for hydrogen bonding with protic solvents like water. MD simulations can reveal the structure of the solvation shell around the amine, showing the preferred orientation and residence time of solvent molecules. acs.org These interactions can stabilize or destabilize certain conformers, shifting the equilibrium populations compared to the gas phase. researchgate.net Furthermore, the solvent can affect reactivity by stabilizing transition states or by altering the accessibility of the nucleophilic nitrogen lone pair, which can be quantified through the simulation. nih.gov

Conformational Dynamics and Interconversion Pathways

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest-energy path from reactants to products, including any intermediates and transition states along the way. wayne.edu This provides a fundamental understanding of how a reaction proceeds and what factors control its rate and outcome.

A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps out the energy landscape that the system traverses. iupac.org Computational methods, particularly DFT, are widely used to calculate the energies of different atomic arrangements and to locate the stationary points on the PES. libretexts.org

For reactions involving this compound, such as nucleophilic substitution or reactions with atmospheric radicals like OH, theoretical calculations can map the PES to determine the mechanism. msu.eduunit.no The process involves:

Optimizing Reactant and Product Geometries: Finding the lowest energy structures for the starting materials and final products.

Locating the Transition State (TS): The transition state is a saddle point on the PES, representing the highest energy barrier along the reaction coordinate. libretexts.org Specialized algorithms are used to find this structure, which is critical for understanding the reaction's kinetics. For a reaction like the condensation of an amine with a carbonyl, the TS for the hydride transfer step can be precisely located. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired minima.

The deuteration in this compound would have a small but calculable effect on the PES and the precise structure of transition states, primarily through changes in zero-point vibrational energy (ZPVE).

Once the stationary points on the PES (reactants, transition state, products) are located, their energies can be used to determine key kinetic and thermodynamic parameters.

Reaction Enthalpy (ΔH): Calculated as the difference in the enthalpy of the products and the reactants (ΔH = H_products - H_reactants). It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Activation Barrier (Ea or ΔG‡): Calculated as the difference in energy (or Gibbs free energy) between the transition state and the reactants (Ea ≈ E_TS - E_reactants). This barrier represents the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate. libretexts.org A lower activation barrier corresponds to a faster reaction.

For this compound, calculating these values is essential for predicting its reactivity. For instance, in a reaction where a C-H bond on the methyl group is broken in the rate-determining step, the corresponding C-D bond in the deuterated compound will lead to a higher activation barrier due to its lower zero-point energy. This phenomenon, known as the kinetic isotope effect (KIE), can be precisely quantified through these calculations and is a key application for studying deuterated compounds.

Table 3: Example Calculated Activation and Reaction Free Energies for a Model Amine Reaction This table shows DFT-calculated values for the reduction of an aldimine (formed from acetaldehyde (B116499) and methylamine) by a borohydride (B1222165) reagent in a solvent, illustrating the type of data generated in kinetic studies.

ParameterSolventValue (kcal/mol)Reference
Activation Free Energy (ΔG‡)Dichloroethane (DCE)10.8 nih.gov
Free Energy of Reaction (ΔG_rxn)Dichloroethane (DCE)-25.2 nih.gov
Activation Free Energy (ΔG‡)Tetrahydrofuran (THF)10.9 nih.gov
Free Energy of Reaction (ΔG_rxn)Tetrahydrofuran (THF)-28.9 nih.gov

Note: This data pertains to a model reductive amination reaction. Similar computational studies on this compound would be crucial to predict its kinetic behavior in various chemical transformations.

Isotopic Perturbation of Equilibrium and Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like Ethylmethyl-amine to form this compound (where the methyl group is deuterated) introduces subtle yet computationally predictable and experimentally measurable effects on both chemical equilibria and reaction rates. These phenomena are known as isotopic perturbation of equilibrium and kinetic isotope effects (KIEs), respectively.

Isotopic Perturbation of Equilibrium:

The introduction of deuterium into the methyl group of Ethylmethylamine leads to a change in the molecule's zero-point vibrational energy (ZPVE). The C-D bond has a lower vibrational frequency and consequently a lower ZPE compared to the C-H bond. unam.mx This difference in ZPVE can perturb chemical equilibria. A significant and well-studied example of this is the effect of deuteration on the basicity of amines.

Computational and experimental studies on small amines like methylamine (B109427) and dimethylamine (B145610) have shown that β-deuteration increases their basicity. nih.govfigshare.comnih.gov This increased basicity arises because the C-D bond is effectively stronger and less willing to donate electron density through hyperconjugation compared to a C-H bond. In the protonated form of the amine, the positive charge on the nitrogen is stabilized by hyperconjugation from adjacent C-H bonds. When these are replaced by C-D bonds, this stabilization is slightly reduced, making the protonated deuterated amine a slightly stronger acid (and the neutral amine a stronger base). The effect is attributed to a lowered zero-point energy of a C-H bond adjacent to an amine nitrogen. nih.gov

For this compound, where the deuterium atoms are on the methyl group (β to the nitrogen atom's lone pair), a similar increase in basicity is expected compared to its non-deuterated counterpart. This perturbation of the acid-base equilibrium can be quantified by the equilibrium isotope effect (EIE), K_H/K_D, where K_H and K_D are the acidity constants of the light and heavy species, respectively.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotopologue (k_L) to that of the heavier one (k_H), i.e., KIE = k_L/k_H. wikipedia.org

Primary KIEs: These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant primary KIE (k_H/k_D) in the range of 6 to 10, because the C-D bond has a lower ZPE and requires more energy to break. unam.mxwikipedia.org In reactions involving this compound where a C-D bond of the methyl group is cleaved in the rate-limiting step, a substantial primary KIE would be anticipated.

Secondary KIEs: These effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. unam.mx For this compound, reactions involving the ethyl group or the N-H bond would exhibit secondary KIEs due to the deuterated methyl group. These effects are generally smaller than primary KIEs.

α-Secondary KIEs occur with substitution at the carbon atom undergoing a change in hybridization.

β-Secondary KIEs, such as in this compound where the deuterium is on the β-carbon relative to a reacting center on the ethyl group or nitrogen, are typically in the range of k_H/k_D ≈ 1.15-1.3. wikipedia.org These are often attributed to changes in hyperconjugation between the ground state and the transition state.

Computational studies on amine N-dealkylation reactions catalyzed by enzymes like cytochrome P450 have shown that KIEs can be low (≤ 2), suggesting complex mechanisms where the initial C-H bond breaking is not the sole rate-determining step. nih.gov Theoretical analysis of SN2 reactions, a common reaction type for amines, indicates that α-deuterium KIEs are often inverse (k_H/k_D < 1), typically between 0.8 and 1.0. mdpi.comcdnsciencepub.com

Table 1: Typical Kinetic Isotope Effect (KIE) Values for Deuterium Substitution
KIE TypeDescriptionTypical k_H/k_D Range
PrimaryC-D bond is broken/formed in the rate-determining step.6-10 wikipedia.org
Secondary (β)Deuterium is on a carbon adjacent to the reaction center.1.15-1.3 wikipedia.org
Secondary (α, sp³ to sp²)Deuterium is on a carbon that changes hybridization from sp³ to sp².1.1-1.2 wikipedia.org
Secondary (α, sp² to sp³)Deuterium is on a carbon that changes hybridization from sp² to sp³.0.8-0.9 wikipedia.org

Computational Prediction of Reaction Pathways and Branching Ratios

Computational chemistry, particularly methods based on density functional theory (DFT), provides powerful tools for mapping out the potential energy surfaces of chemical reactions. exaly.com This allows for the prediction of viable reaction pathways, the structures of transition states and intermediates, and the relative probabilities of forming different products (branching ratios).

For a molecule like this compound, computational models can be employed to explore various reaction mechanisms, such as nucleophilic substitution, oxidation, or catalytic dehydrogenation. By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, the activation energy for each potential reaction step can be determined. The pathway with the lowest activation energy is generally the most favorable.

The branching ratio between competing reaction pathways is determined by the difference in their activation energies (ΔΔG‡). According to the Curtin-Hammett principle, this ratio can be estimated using the following relationship derived from transition state theory:

Product Ratio = exp(-ΔΔG‡ / RT)

Where:

ΔΔG‡ is the difference in the free energies of activation of the two competing pathways.

R is the gas constant.

T is the absolute temperature.

For this compound, computational studies could, for example, predict the branching ratio for an elimination reaction versus a substitution reaction under specific conditions. Furthermore, these models can incorporate the kinetic isotope effects discussed in the previous section to refine the predicted rates and branching ratios for the deuterated species compared to its non-deuterated analog.

Computational Modeling of Amine Interactions with Surfaces and Catalysts

The interaction of amines with metal surfaces is fundamental to many heterogeneous catalytic processes, including hydrogenation, dehydrogenation, and alkylation. Computational modeling provides atomic-level insights into these interactions, which are often difficult to probe experimentally.

Adsorption Energies and Geometries on Metal Surfaces (e.g., Pt(111))

The adsorption of an amine onto a catalyst surface is the initial step in any heterogeneously catalyzed reaction. Computational studies, typically using DFT, can predict both the strength of this interaction (adsorption energy) and the preferred orientation of the molecule on the surface (adsorption geometry).

For small amines like this compound on a Pt(111) surface, adsorption is expected to occur primarily through the nitrogen atom's lone pair of electrons forming a dative bond with a surface platinum atom. aip.orgcapes.gov.br The molecule typically adopts an upright or tilted geometry with respect to the surface. DFT calculations for methylamine on Pt(111) show that it bonds to the surface via the nitrogen lone pair. capes.gov.br Studies on similar molecules like N-methylaniline on Pt(111) reveal that the adsorption geometry can be coverage-dependent; at low coverages, the molecule may bind through both the nitrogen and the aromatic ring, while at higher coverages, it binds only through the nitrogen. acs.org

The adsorption energy (E_ads) is a critical parameter, as it influences surface coverage and the energy required for subsequent reaction steps. DFT functionals that include van der Waals (dispersive) forces are crucial for accurately predicting these energies, especially for larger molecules or when physisorption plays a significant role. rsc.org For example, calculations for various small molecules on Pt(111) show that different DFT functionals can yield significantly different adsorption energies. rsc.orgresearchgate.net

Table 2: Calculated Adsorption Energies (E_ads) of Representative Molecules on Pt(111)
MoleculeAdsorption Energy (eV)Computational MethodKey Finding
Ethylene (B1197577)-1.27PBE-dDsCLaterally π-bound, good agreement with experiment. rsc.orgresearchgate.net
Benzene-1.78PBE-dDsCAdsorbs in a flat-lying geometry. rsc.org
CO-2.13BEEF-vdWVertically bound, best agreement among tested functionals. rsc.org
N-Methylaniline (NMA)Not explicitly stated, but strong interactionDFTBinds via N-atom at high coverage, phenyl ring also interacts at low coverage. acs.org

For this compound, the adsorption energy on Pt(111) is expected to be similar to that of other small alkylamines, dominated by the N-Pt bond. The deuteration of the methyl group is predicted to have a negligible effect on the adsorption energy itself, as this is primarily an electronic interaction.

Simulation of Reaction Intermediates and Transition States on Catalytic Sites

Once adsorbed, this compound can undergo various transformations on the catalytic surface. Computational modeling is indispensable for identifying the short-lived reaction intermediates and the high-energy transition states that connect them.

For example, studies on the dehydrogenation of ethylamine (B1201723) on platinum have used DFT to map out the reaction pathway. rsc.org These calculations suggest that the reaction proceeds through a series of dehydrogenation steps, starting with the removal of a hydrogen atom from the carbon adjacent to the amino group to form a CH3CHNH2* intermediate (* denotes an adsorbed species). rsc.org Subsequent hydrogen removal steps lead to the formation of other intermediates like CH3CNH2* and eventually acetonitrile (B52724) (CH3CN). rsc.org

Similarly, investigations into methylamine on Pt(111) have shown that it can decompose via pathways that lead to the formation of aminocarbyne species as intermediates. acs.org For this compound, one could computationally model analogous pathways, such as N-H bond cleavage, C-H/C-D bond cleavage at both the methyl and ethyl groups, and C-N bond scission. The calculations would reveal the activation barriers for each step, identifying the rate-limiting transition state and the most stable surface intermediates. The isotopic substitution in the methyl group would be explicitly included to determine if it influences the stability of intermediates or the height of activation barriers, particularly for pathways involving C-D bond activation.

Elucidation of the Role of Spectator Species in Surface Chemistry

The chemistry on a catalyst surface rarely occurs in isolation. The surface is often populated by other adsorbed molecules, either from the reactant feed, the solvent, or products of side reactions. These "spectator species" were once thought to be inert, merely blocking active sites. However, computational and experimental studies have revealed that they can play a much more active and complex role. nih.govacs.orgresearchgate.netnih.gov

For instance, studies on the surface chemistry of N-methylaniline on Pt(111) in the presence of ethylene and its derivative, ethylidyne, have shown that ethylidyne is not a passive spectator. nih.govacs.orgresearchgate.netnih.gov DFT calculations demonstrated that ethylidyne can actively participate in the reaction, facilitating C-N bond formation by transferring a methyl group to N-methylaniline to form N,N-dimethylaniline. nih.govacs.org Furthermore, it was found to stabilize reaction intermediates and suppress decomposition pathways. nih.govacs.org

In the context of reactions involving this compound, co-adsorbed species could significantly alter its reactivity. For example:

Site Blocking: Spectator species can physically block the most active sites on the catalyst (e.g., terrace vs. step-edge sites), forcing the amine to react at less favorable locations. acs.org

Electronic Modification: Electron-donating or withdrawing spectators can change the electronic properties of the underlying platinum atoms, which in turn affects the adsorption energy and reactivity of the co-adsorbed amine. acs.org

Direct Participation: As seen with ethylidyne, a spectator could directly react with this compound or its surface-bound intermediates.

Stabilization: Spectators can stabilize key transition states or intermediates through non-covalent interactions like hydrogen bonding, favoring one reaction pathway over another.

Computational modeling allows researchers to systematically study these effects. By constructing surface models that include both this compound and various potential spectator species, one can calculate how the presence of the spectator alters adsorption energies, reaction barriers, and product distributions.

Applications of Ethylmethyl D3 Amine in Fundamental Mechanistic Organic and Catalytic Research

Elucidation of Organic Reaction Mechanisms

Isotopically labeled molecules are indispensable for tracing the journey of atoms and bonds throughout a chemical transformation. By introducing a "heavy" label like deuterium (B1214612), chemists can follow the labeled group without significantly altering the electronic properties of the molecule, thereby gaining a clear picture of the reaction mechanism.

Use as a Mechanistic Probe in C-N Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and materials. Deuterium-labeled amines like Ethylmethyl-D3-amine are crucial for elucidating the mechanisms of these vital reactions. A prominent example is the N-methylation of amines using methanol (B129727), often facilitated by transition-metal catalysts in a process known as the "borrowing hydrogen" reaction. nih.govnih.gov

In these reactions, the catalyst first "borrows" hydrogen from the alcohol (e.g., methanol) to form a metal-hydride species and an aldehyde (formaldehyde). The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated product, regenerating the catalyst. nih.govnih.gov

Deuterium labeling is essential to confirm this pathway. For instance, in studies of ruthenium-catalyzed N-methylation of anilines, using deuterated methanol (CH₃OD) as the labeling source provided critical insights. acs.org When the reaction was performed with CH₃OD, the deuterium was found on the nitrogen of the N-methylaniline product (Ph-ND-CH₃), but not on the newly formed methyl group. acs.org Conversely, using CD₃OD resulted in the formation of a trideuteromethylated amine (Ph-NH-CD₃). researchgate.net These outcomes definitively support the borrowing hydrogen mechanism, showing that the C-H bonds of methanol become the C-H bonds of the new methyl group, while the hydroxyl proton is exchanged with the amine proton. acs.orgresearchgate.netrsc.org A compound like this compound could be used in reverse, as a reactant with an alcohol, to trace the deuterium's path and confirm similar mechanistic details.

Investigation of Isotope Effects to Determine Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Because a C-D bond is stronger and vibrates at a lower frequency than a C-H bond, reactions involving the cleavage of a C-D bond are typically slower. By measuring the ratio of the rate constants (kH/kD), chemists can determine if a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking. These effects are smaller but provide valuable information about changes in hybridization at the reaction center. In the Menschutkin reaction, a classic C-N bond-forming SN2 reaction where a tertiary amine attacks an alkyl halide, α-deuterium SKIEs have been studied extensively. cdnsciencepub.comresearchgate.net

In a study involving the reaction of methyl-d3 iodide (CD₃I) with various tertiary amines, an inverse isotope effect (kH/kD < 1) was observed, meaning the deuterated compound reacted faster. cdnsciencepub.comresearchgate.net This is characteristic of SN2 transition states where the carbon center is rehybridizing from sp³ to a more crowded sp²-like state. The consistent inverse KIE across different amines supports a conserved transition state structure for this class of reaction.

Amine ReactantSolventTemperature (°C)kH/kDReference
PyridineBenzene30.00.956 ± 0.004 cdnsciencepub.comresearchgate.net
2-PicolineBenzene30.00.947 ± 0.003 cdnsciencepub.comresearchgate.net
2,6-LutidineBenzene50.00.957 ± 0.002 cdnsciencepub.comresearchgate.net
TriethylamineBenzene30.00.963 ± 0.002 cdnsciencepub.comresearchgate.net
N,N-DimethylanilineBenzene50.00.941 ± 0.010 cdnsciencepub.comresearchgate.net

This table presents secondary kinetic isotope effects for the Menschutkin reaction between methyl iodide (or methyl-d3 iodide) and various tertiary amines. The kH/kD values less than 1 indicate an inverse isotope effect.

Tracing Atom Migration and Rearrangement Pathways

Deuterium labeling is an unambiguous method for tracking the migration of atoms or functional groups during molecular rearrangements. uomustansiriyah.edu.iq By selectively placing a deuterium label, scientists can follow its position in the final product to distinguish between different possible mechanistic pathways, such as intramolecular versus intermolecular processes. mvpsvktcollege.ac.in

For example, in the reductive rearrangement of oximes to secondary amines catalyzed by B(C₆F₅)₃, deuterium labeling experiments using phenylsilane-d3 (B15293124) (PhSiD₃) were crucial. rsc.org The incorporation of deuterium at specific positions in the product and byproducts helped to establish that the reaction likely proceeds through a complex pathway involving an initial N-hydrosilylation followed by a Si-O dehydrogenative coupling, rather than a direct reduction. rsc.org Similarly, in studies of B12-dependent ethanolamine (B43304) ammonia-lyase, deuterium kinetic isotope effects helped resolve the individual steps of substrate radical rearrangement and hydrogen atom transfer. acs.org Although not a simple amine, these complex examples highlight the power of deuterium labeling to dissect intricate multi-step rearrangements.

Mechanistic Studies in Catalysis

In catalysis, understanding the precise role of each component is key to designing more efficient and selective systems. Deuterated compounds like this compound can be used as substrates or as part of catalyst ligands to probe these mechanisms.

Understanding the Role of Deuterium in Catalyst Performance and Selectivity

This effect was demonstrated in a study of chiral phase-transfer organocatalysts used for the asymmetric alkylation of amino acid derivatives. Catalysts with deuterium atoms incorporated at the benzylic positions, which were prone to degradation via a Stevens rearrangement, showed significantly improved stability under basic conditions. kyoto-u.ac.jp While the intrinsic reactivity was unchanged, the enhanced stability meant the deuterated catalysts performed better than their non-deuterated counterparts, especially at low catalyst loadings where degradation is more impactful. kyoto-u.ac.jp

CatalystLoading (mol%)Time (h)Yield (%)Reference
Non-deuterated12493 kyoto-u.ac.jp
Deuterated12496 kyoto-u.ac.jp
Non-deuterated0.24866 kyoto-u.ac.jp
Deuterated0.24884 kyoto-u.ac.jp

This table shows the improved yield for an asymmetric alkylation reaction using a site-specifically deuterated phase-transfer catalyst compared to its non-deuterated analog, particularly at lower catalyst concentrations.

This principle suggests that a catalyst ligand derived from or analogous to this compound could potentially offer enhanced stability in certain catalytic cycles where C-H bond cleavage at the α-position to the nitrogen is a deactivation pathway.

Investigation of Hydrogen Transfer and Dehydrogenation Mechanisms

Hydrogen transfer and dehydrogenation are fundamental steps in many catalytic cycles, including the "borrowing hydrogen" mechanism discussed earlier. nih.govnih.gov Deuterium labeling studies are paramount for proving these pathways. The dehydrogenation of an amine, for example, is the first step in its use as a substrate in many coupling reactions.

Mechanistic studies on the dehydrogenation of amines catalyzed by iron and ruthenium complexes have used deuterium labeling to reveal the precise sequence of events. rsc.orgacs.org Experiments with specifically deuterated amines, such as those with deuterium on the nitrogen (N-D) versus on the α-carbon (C-D), allow for the measurement of kinetic isotope effects for each bond cleavage. Studies using a Shvo catalyst for amine dehydrogenation revealed a large KIE for the C-H bond cleavage (kCH/kCD ≈ 3.2) but a much smaller KIE for the N-H bond cleavage. rsc.org This provided strong evidence for a stepwise mechanism where the rate-limiting step is the β-hydride elimination from the coordinated amine, followed by a faster proton transfer from the nitrogen. rsc.orgacs.org

Furthermore, nickel-catalyzed systems have been developed for the α-selective deuteration of N-sulfonyl imines using 2-propanol-d8 (B1362042) as the deuterium source. nih.gov These reactions produce α-deuterated chiral amines with high selectivity, and mechanistic studies support a stepwise hydrogen (or deuterium) transfer pathway via a [Ni-D] intermediate. nih.govbohrium.com These examples showcase how a deuterated amine substrate is a powerful tool for dissecting the hydrogen transfer and dehydrogenation steps that are central to a vast array of catalytic transformations.

Insights into Surface-Catalyzed Transformations involving Amines

The study of surface-catalyzed reactions is crucial for developing efficient heterogeneous catalysts for a variety of industrial processes, including the synthesis of fine chemicals and pharmaceuticals. The use of isotopically labeled molecules, such as this compound, offers a powerful tool to unravel the complex mechanisms of these transformations at a molecular level. While direct experimental studies on this compound in surface catalysis are not extensively documented in publicly available research, insights can be drawn from studies of closely related non-deuterated amines on catalytic surfaces. These studies provide a foundational understanding of how the deuterated analogue could be employed to elucidate reaction pathways.

Research on the surface chemistry of amines like N-methylaniline (NMA) and diethylamine (B46881) on platinum (Pt) and titanium dioxide (TiO2) surfaces has revealed key steps in their catalytic conversion. acs.orgnih.govresearchgate.net For instance, studies on the coadsorption of N-methylaniline and ethylene (B1197577) on a Pt(111) surface have shown the formation of various products, including ethyl methyl amine, through complex reaction networks involving surface-mediated C-N bond formation and decomposition pathways. nih.gov In these processes, the amine adsorbs onto the catalyst surface, typically through the nitrogen lone pair, leading to the activation of adjacent C-H or N-H bonds. acs.org

The use of this compound in such experiments would provide significant mechanistic insights. By tracking the deuterium label, researchers could distinguish between different reaction pathways. For example, observing the fate of the trideuteriomethyl group could clarify whether C-N bond scission or formation occurs at the methyl or ethyl group. This is particularly valuable in understanding the regioselectivity of catalytic processes. The kinetic isotope effect (KIE) associated with the C-D bond compared to a C-H bond can also be used to determine the rate-limiting step of a reaction. A slower reaction rate with the deuterated compound would suggest that the cleavage of a bond to the methyl group is involved in the rate-determining step of the transformation.

The following table summarizes the types of insights that could be gained by using this compound in surface catalysis studies, based on principles from related research.

Research QuestionPotential Insight from this compound
Mechanism of C-N bond cleavage Tracing the deuterated methyl group to identify which bond breaks first.
Rate-determining step Measuring the kinetic isotope effect to pinpoint the slowest step in the reaction pathway.
Surface intermediate identification Using spectroscopic techniques to identify surface species containing the D3-methyl group.
Catalyst deactivation pathways Investigating if the deuterated methyl group is involved in the formation of coke or other deactivating species.

Research in Isotope Labeling for Tracing Molecular Transformations

Isotope labeling is a fundamental technique in chemical and biological research that allows for the precise tracking of atoms and molecular fragments through complex reaction sequences and metabolic pathways. nih.govnih.gov this compound, with its stable, non-radioactive deuterium-labeled methyl group, serves as an excellent tracer for a variety of molecular transformations.

Tracking the Fate and Transformation of Methyl Groups in Complex Systems

The trideuteriomethyl (-CD3) group in this compound acts as a spectroscopic and mass spectrometric marker. This allows researchers to follow the methyl group as it is transferred or modified during a chemical reaction. In mechanistic organic chemistry, this can be used to distinguish between proposed reaction mechanisms. For example, in a reaction involving the potential transfer of a methyl group, the use of this compound and subsequent analysis of the products for the presence and location of the deuterium label can confirm or refute a proposed pathway.

The kinetic isotope effect (KIE) is another powerful tool that arises from the use of deuterated compounds like this compound. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed more slowly. By comparing the reaction rates of Ethylmethylamine and this compound, researchers can determine if the C-H(D) bond of the methyl group is broken in the rate-determining step of the reaction.

Applications in Investigating Biotransformation Pathways and Metabolite Identification Research

In the field of drug metabolism and toxicology, understanding the biotransformation of molecules is critical. Stable isotope-labeled compounds are invaluable tools in these studies. nih.govresearchgate.net While direct studies on this compound in this context are not widely reported, research on analogous deuterated N-nitrosamines provides a strong precedent for its potential applications. For instance, studies on the metabolism of N-nitrosomethylethylamine-d3 (NMEA-d3) have been conducted to understand its carcinogenic properties. hesiglobal.org

The use of this compound as a tracer in metabolic studies would allow for the unambiguous identification of metabolites containing the methyl group. When a biological system is dosed with the deuterated compound, the resulting metabolites can be analyzed by mass spectrometry. The characteristic mass shift of +3 atomic mass units for fragments containing the trideuteriomethyl group makes these metabolites easily distinguishable from the endogenous, non-deuterated compounds. researchgate.net This approach is particularly useful for:

Identifying novel metabolites: The unique isotopic signature helps in finding and identifying previously unknown metabolic products.

Quantifying metabolic pathways: By measuring the relative abundance of different deuterated metabolites, the major and minor biotransformation pathways can be elucidated.

Investigating metabolic switching: Changes in metabolic pathways due to disease or drug-drug interactions can be monitored by observing changes in the distribution of deuterated metabolites.

The following table illustrates the application of this compound in biotransformation studies.

Application AreaResearch GoalMethodology
Drug Metabolism Identify metabolites of a drug candidate containing an ethylmethylamino moiety.Administer this compound labeled drug and analyze biological fluids (e.g., plasma, urine) using LC-MS to detect deuterated metabolites.
Toxicology Determine if the methyl group is involved in the formation of a reactive, toxic metabolite.Trace the fate of the -CD3 group to see if it becomes attached to macromolecules like DNA or proteins.
Pharmacokinetics Differentiate between the administered drug and its metabolites over time.Use the isotopic label to simultaneously quantify the parent drug and its methyl-containing metabolites in pharmacokinetic studies.

Role in the Development of Novel Synthetic Methodologies

Deuterium-labeled compounds are of increasing importance in medicinal chemistry and materials science. This compound can serve as a valuable intermediate and building block in the synthesis of more complex deuterated molecules and in the development of new deuteration reagents.

As an Intermediate for the Synthesis of Diverse Deuterium-Labeled Compounds

This compound, or its precursor methyl-d3-amine (B1598088), is a key starting material for introducing a trideuteriomethylamino group into a target molecule. googleapis.comgoogle.comgoogle.comresearchgate.netgoogle.com The synthesis of various deuterated pharmaceuticals and research chemicals relies on the availability of such labeled building blocks. For example, deuterated versions of drugs are often developed to alter their metabolic profiles, potentially leading to improved pharmacokinetic properties. researchgate.net The presence of deuterium at a site of metabolic oxidation can slow down the rate of metabolism, leading to a longer half-life and increased drug exposure.

The synthesis of this compound itself can be achieved through various methods, often starting from a deuterated methyl source like deuterated methanol or nitromethane-d3. googleapis.comgoogle.com Once obtained, it can be used in standard amination reactions, such as nucleophilic substitution or reductive amination, to incorporate the N-ethyl-N-(methyl-d3) moiety into a larger molecule.

Contribution to the Design of Deuteration Reagents and Catalysts

The development of new reagents and catalysts for selective deuteration is an active area of research. While this compound itself is not typically a deuteration reagent, its synthesis and the chemistry of related deuterated amines contribute to the broader understanding of how to design and utilize such reagents. The principles learned from handling and reacting small deuterated amines inform the development of more complex catalytic systems for site-selective deuteration. nih.govmdpi.comacs.orgbeilstein-archives.org

For instance, understanding the reactivity of the N-CD3 group in this compound can help in the design of catalysts that can differentiate between various C-H bonds in a molecule and selectively introduce deuterium at a specific position. Research into catalytic H/D exchange reactions often utilizes simple deuterated molecules to probe the mechanism and efficiency of the catalyst. academie-sciences.fr The insights gained from such studies are crucial for advancing the field of selective isotope labeling.

The following table provides examples of synthetic applications of this compound and its precursors.

Reaction TypePrecursorProductSignificance
Reductive Amination This compound + Aldehyde/KetoneTertiary amine with N-ethyl-N-(methyl-d3) groupSynthesis of complex deuterated molecules.
Nucleophilic Substitution This compound + Alkyl HalideQuaternary ammonium (B1175870) salt with a -CD3 groupPreparation of labeled ionic liquids or phase-transfer catalysts.
Amide Formation Methyl-d3-amine + Acyl ChlorideN-(methyl-d3) amideIntermediate for more complex deuterated compounds. google.com

Future Research Directions and Emerging Methodologies for Ethylmethyl D3 Amine

Development of More Sustainable and Green Synthetic Routes for Deuterated Amines

The traditional synthesis of deuterated compounds often involves multi-step processes and the use of expensive or hazardous reagents. The future of deuterated amine synthesis lies in the adoption of green chemistry principles, aiming to reduce environmental impact and improve efficiency.

A significant advancement is the move away from precious metal catalysts to more abundant and less toxic alternatives. Research has demonstrated the efficacy of single-site manganese catalysts for the direct synthesis of deuterated N-methyl and N-ethyl amines from nitroarenes. figshare.comacs.orgacs.orgnih.gov This approach utilizes tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation, offering high selectivity and excellent functional group tolerance. figshare.comacs.orgacs.org The use of readily available deuterated sources like deuterated methanol (B129727) (CD₃OD) makes this a more affordable and sustainable option. acs.org

Flow chemistry represents another paradigm shift for the synthesis of deuterated molecules. ansto.gov.au This technology enables reactions to be carried out in continuous-flow reactors rather than in traditional batch mode. The precise control over reaction parameters such as temperature, pressure, and reaction time minimizes decomposition and improves selectivity. ansto.gov.au For deuteration reactions that often require high temperatures, flow chemistry offers a safer, more efficient, and scalable alternative to conventional batch reactors. ansto.gov.au

Table 1: Comparison of Synthetic Routes for Deuterated Amines

ParameterTraditional MethodsEmerging Green Methods
CatalystPrecious metals (e.g., Palladium, Platinum, Rhodium)Earth-abundant metals (e.g., Manganese), Organocatalysts figshare.comacs.orgacs.org
Deuterium (B1214612) SourceDeuterium gas (D₂), expensive deuterated reagentsDeuterated water (D₂O), deuterated alcohols (e.g., CD₃OD) acs.organsto.gov.au
Process TypeBatch processing ansto.gov.auContinuous flow chemistry, batch processing ansto.gov.au
Efficiency & ScalabilityOften labor-intensive and limited in scale ansto.gov.auImproved efficiency, easier scalability, and potential for automation ansto.gov.au
SustainabilityHigher environmental impact, use of hazardous reagents musechem.comReduced waste, use of renewable resources, alignment with green chemistry principles musechem.com

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of precisely labeled compounds like Ethylmethyl-D3-amine, a deep understanding of the reaction as it happens is crucial. Advanced in situ spectroscopic techniques allow chemists to monitor reaction progress, identify intermediates, and determine kinetic profiles in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for tracking isotopic labels. wikipedia.org NMR can distinguish between hydrogen and deuterium, providing direct information about the extent and position of deuteration in a molecule. slideshare.net Real-time NMR monitoring allows for precise control over the reaction endpoint, preventing over- or under-deuteration. Mass spectrometry detects the mass difference between the starting material and the deuterated product, offering a highly sensitive method for tracking the incorporation of deuterium. These techniques can be integrated directly into reaction setups, including flow reactors, to provide continuous data streams that inform and optimize the synthetic process. ansto.gov.au This real-time analysis is key to ensuring high isotopic purity and maximizing yield.

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Syntheses

The complexity of chemical reactions, especially those involving isotopic effects, presents a significant challenge for traditional predictive models. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as transformative tools in chemical synthesis. nso-journal.orgresearchgate.net By analyzing vast datasets of known chemical reactions, AI models can learn to predict the outcomes of new reactions with increasing accuracy. nso-journal.orgescholarship.org

For the synthesis of deuterated compounds, AI can assist in several ways:

Retrosynthesis: AI-powered tools can propose novel and efficient synthetic routes to a target molecule like this compound, potentially identifying pathways that are non-obvious to human chemists. deepchem.io

Reaction Prediction: ML models can predict the most likely products of a reaction, considering different reactants, catalysts, and conditions. This is particularly valuable for deuteration, where selectivity is key. deepchem.ioresearchgate.net

Optimization: AI can rapidly screen virtual libraries of catalysts and reagents to identify the optimal conditions for a specific deuteration reaction, saving significant experimental time and resources. arxiv.org

The integration of AI promises to accelerate the discovery and development of synthetic methods, making the production of complex isotopically labeled molecules more efficient and predictable. researchgate.net

Table 2: Applications of AI/ML in Deuterated Compound Synthesis

Application AreaAI/ML ContributionPotential Impact
Synthesis DesignGenerates novel retrosynthetic pathways. deepchem.ioarxiv.orgDiscovery of more efficient and sustainable synthetic routes.
Reactivity PredictionForecasts reaction outcomes and selectivity based on reactants and conditions. researchgate.netHigher yields and purity of target deuterated compounds.
Process OptimizationIdentifies optimal reaction conditions (catalyst, solvent, temperature) from large parameter spaces. arxiv.orgReduced development time and cost for new deuteration methods.
Mechanism ElucidationAids in interpreting complex data to propose reaction mechanisms. nso-journal.orgescholarship.orgDeeper understanding of isotopic effects and reaction kinetics.

Expanding the Scope of Isotopic Labeling to Explore Complex Biological and Material Systems

Stable isotope labeling is an indispensable technique for tracing molecules and elucidating complex processes. adesisinc.com The applications for deuterated compounds like this compound and other labeled molecules are rapidly expanding beyond traditional mechanistic studies.

In metabolomics , stable isotope labeling provides a window into the real-time metabolic processes within cells. adesisinc.com By tracing the path of labeled molecules, researchers can map metabolic fluxes, identify disease biomarkers, and understand how diseases like metabolic syndrome progress. metsol.comdoi.org In quantitative proteomics , isotopic labels allow for the precise measurement of protein expression levels, which is crucial for understanding cellular functions and identifying therapeutic targets. adesisinc.com

In drug discovery and development , deuterium labeling can significantly improve a drug's metabolic profile. The stronger carbon-deuterium bond can slow down metabolic processes, extending the drug's half-life and potentially improving its efficacy and safety. symeres.comansto.gov.au Furthermore, labeled compounds are essential tools in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.com

In materials science , isotopic labeling helps researchers study material degradation, diffusion processes, and the mechanisms of polymer synthesis. adesisinc.com This knowledge is vital for developing new materials with enhanced durability and specific properties.

Table 3: Emerging Applications of Isotopic Labeling

FieldSpecific ApplicationBenefit of Isotopic Labeling
MetabolomicsMetabolic flux analysis. metsol.comdoi.orgTraces the flow of metabolites through biochemical pathways in real-time.
ProteomicsQuantitative analysis of protein expression. adesisinc.comEnables precise comparison of protein levels between different biological samples.
Drug DevelopmentImproving pharmacokinetic properties (metabolic stability). symeres.comansto.gov.auSlowing metabolism can lead to longer drug half-life and improved therapeutic effect.
Material ScienceStudying material degradation and diffusion. adesisinc.comProvides insights into the lifetime and stability of advanced materials.
Environmental ScienceTracking pollutants and ecological cycles. adesisinc.comAssesses environmental impact and informs conservation strategies.

Enhanced Integration of Computational and Experimental Approaches for Holistic Mechanistic Understanding

Understanding the subtle effects of isotopic substitution requires a combination of both experimental and computational methods. A holistic approach that integrates these two domains provides a much deeper and more accurate understanding of reaction mechanisms and molecular behavior. acs.org

Computational chemistry , particularly methods like Density Functional Theory (DFT), allows researchers to model reaction pathways and calculate the energetic barriers for different steps. researchgate.net These calculations can predict kinetic isotope effects (KIEs), providing theoretical insight into how deuteration will affect the reaction rate. symeres.com This predictive power can guide experimental design, helping chemists choose the most promising synthetic strategies before entering the lab.

Experimental techniques such as kinetic studies, NMR spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide the real-world data needed to validate and refine the computational models. acs.orgnih.gov For example, an experimentally measured KIE can be compared to the computationally predicted value to confirm a proposed reaction mechanism. acs.org Discrepancies between computational predictions and experimental results often point to interesting and unexpected chemical phenomena, driving further investigation and leading to new discoveries. mdpi.com This synergistic cycle of prediction, experimentation, and refinement is crucial for tackling the complex challenges in modern chemistry and for the rational design of molecules like this compound.

Q & A

Q. What are the key physicochemical properties of Ethylmethyl-D3-amine that influence its handling in laboratory settings?

this compound (CAS RN 223459-64-1) is a deuterated tertiary amine with a molecular formula of C₃H₆D₃N. Its physicochemical properties include a boiling point of ~36–37°C (non-deuterated analog), a density of ~0.688 g/cm³, and sensitivity to oxidation and moisture. Due to its isotopic substitution (three deuterium atoms), it exhibits altered reaction kinetics compared to non-deuterated analogs, such as slower proton exchange rates in acidic conditions. Proper storage at 0–6°C under inert gas (e.g., nitrogen) is critical to prevent decomposition .

Q. How can researchers verify the isotopic purity of this compound?

Isotopic purity (>99 atom% D) is typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, the molecular ion cluster (e.g., m/z 62 for C₃H₆D₃N⁺) should show minimal non-deuterated peaks. In ¹H NMR, the absence of proton signals at δ ~2.3 ppm (N–CH₃) and δ ~1.0–1.2 ppm (N–CH₂–CH₃) confirms deuteration. For quantification, gas chromatography (GC) with a flame ionization detector (FID) or thermal conductivity detector (TCD) can resolve isotopic analogs .

Q. What synthetic routes are available for this compound, and how do they differ in yield and scalability?

Common methods include:

  • Deuterium exchange : Reacting non-deuterated ethylmethylamine with D₂O under catalytic conditions (e.g., Pd/C or Rh/Al₂O₃) at elevated temperatures. This method yields ~80–90% isotopic substitution but requires multiple cycles.
  • Reductive amination : Using deuterated reagents (e.g., NaBD₄ or LiAlD₄) to reduce imine intermediates derived from methyl-d₃-amine and deuterated acetaldehyde. This approach achieves >99% deuteration but is less scalable due to reagent costs .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIE) influence the reactivity of this compound in organocatalytic applications?

Deuterium substitution at the amine’s methyl and ethyl groups reduces vibrational entropy, leading to primary KIE (e.g., slower proton transfer in acid-base catalysis) and secondary KIE (altered transition-state stabilization). For example, in asymmetric aldol reactions, this compound may exhibit up to a 2.5× slower rate compared to its non-deuterated analog. Researchers should perform isotopic labeling experiments paired with density functional theory (DFT) calculations to map energy barriers .

Q. What experimental strategies are recommended for analyzing reaction mechanisms involving this compound in deuterated solvents?

Use stopped-flow NMR or infrared (IR) spectroscopy to track real-time deuterium exchange. For example:

  • In D₂O, monitor the disappearance of N–D stretching vibrations (~2500 cm⁻¹) to quantify exchange rates.
  • Combine isotope tracing with kinetic isotope effect (KIE) analysis to distinguish between concerted and stepwise mechanisms. For conflicting data (e.g., inconsistent KIE values), validate via Arrhenius plots or Eyring equation modeling .

Q. How should researchers address discrepancies in metabolic stability data between this compound and its non-deuterated counterpart?

Contradictions may arise from differences in cytochrome P450 (CYP) enzyme binding due to deuterium’s mass effect. To resolve this:

  • Conduct in vitro microsomal assays comparing half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) for both compounds.
  • Use molecular docking simulations to assess deuterium’s impact on CYP binding pockets.
  • If metabolic stability improvements are inconsistent, evaluate tissue-specific distribution via radiolabeled tracer studies (³H or ¹⁴C) .

Q. What protocols optimize the use of this compound in isotopic dilution mass spectrometry (IDMS)?

  • Internal standard preparation : Synthesize a ¹³C-labeled analog to distinguish from D3-labeled analyte.
  • Calibration curves : Use a 6-point linear range (0.1–100 ng/mL) with matrix-matched standards to account for ion suppression.
  • Validation : Ensure precision (CV <10%) and accuracy (80–120% recovery) across three independent batches. For conflicting quantification results, cross-validate with liquid chromatography-tandem MS (LC-MS/MS) .

Data Contradiction Analysis

Q. How to resolve inconsistencies in NMR spectral data for this compound across studies?

Discrepancies in chemical shifts (δ) or splitting patterns often stem from:

  • Solvent effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • pH variations : Adjust sample pH using deuterated acids/bases (e.g., DCl or NaOD).
  • Impurities : Run 2D NMR (COSY, HSQC) to identify coupling partners. If unresolved, cross-check with X-ray crystallography for structural confirmation .

Q. Why might deuterated analogs like this compound show reduced bioactivity despite improved metabolic stability?

While deuteration often enhances metabolic stability by slowing C–D bond cleavage, reduced bioactivity may arise from:

  • Altered pharmacokinetics : Use compartmental modeling to assess absorption/distribution differences.
  • Loss of target binding affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). If affinity drops, modify deuteration sites (e.g., partial deuteration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmethyl-D3-amine
Reactant of Route 2
Ethylmethyl-D3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.